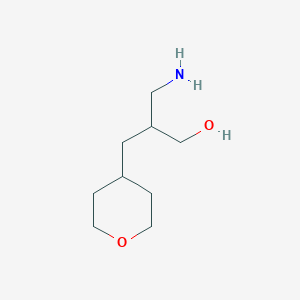

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Description

Properties

IUPAC Name |

2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSBBDDRXAFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination via Reaction of Oxan-4-ylmethylamine with Epoxides or Alcohols

One documented approach involves reacting oxan-4-ylmethylamine with propylene oxide or 2-methyl-2-propanol to generate the amino alcohol structure. This method requires:

- Controlled temperature and pressure conditions.

- Appropriate solvents and catalysts to facilitate nucleophilic attack by the amine on the epoxide or alcohol.

- Optimization of reactant concentrations to maximize yield and minimize by-products.

This method yields this compound or closely related analogs such as 2-Methyl-1-[(oxan-4-ylmethyl)amino]propan-2-ol, which share the molecular formula C9H19NO2 and molecular weight ~173.26 g/mol.

| Parameter | Description |

|---|---|

| Starting materials | Oxan-4-ylmethylamine, propylene oxide or 2-methyl-2-propanol |

| Reaction type | Nucleophilic ring-opening or substitution |

| Solvents | Typically polar aprotic solvents (not specified) |

| Catalysts | Not explicitly detailed, but acid or base catalysts may be used |

| Temperature | Controlled, moderate (specific values not reported) |

| Yield | Not explicitly quantified in available data |

This approach preserves the oxane ring and introduces the amino and hydroxyl groups in the propanol side chain.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination of oxan-4-ylmethylamine with propylene oxide or 2-methyl-2-propanol | Oxan-4-ylmethylamine, propylene oxide or 2-methyl-2-propanol | Nucleophilic substitution / ring-opening | Controlled temperature and solvent, catalyst-dependent | Not specified | Preserves oxane ring; requires optimization |

| β-Amino acid derivative synthesis (analogous method) | Ethyl acetoacetate, ammonium acetate, methanol | Nucleophilic addition, elimination, tautomerization | Argon atmosphere, reflux, chromatography purification | 77.4 | Provides mechanistic framework; different target molecule |

Research Findings and Notes

The amination approach involving oxan-4-ylmethylamine and epoxides/alcohols is a practical route to obtain amino alcohols with the oxane ring intact. Reaction parameters such as solvent choice, temperature, and catalyst presence critically affect the reaction outcome and purity.

The β-amino acid derivative synthesis, although targeting a different compound, demonstrates the importance of inert atmosphere, controlled protonation steps, and chromatographic purification to achieve high yields and purity, which could inform similar syntheses of this compound.

No direct, detailed synthetic protocols exclusively for this compound were found in the reviewed literature, indicating a potential area for further research and method development.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents such as or .

Reduction: Reduction reactions can convert the compound into or using reducing agents like or .

Substitution: The amino group can participate in substitution reactions with halides or acyl chlorides to form amides or amines .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, acyl chlorides, solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Amides, substituted amines.

Scientific Research Applications

Synthesis of Complex Molecules

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.

- Reduction : The amino group can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : The amino group can participate in nucleophilic substitution to form derivatives.

Research indicates that this compound exhibits notable biological properties, making it a candidate for various applications:

- Antimicrobial Properties : Derivatives of 3-amino compounds have shown effectiveness against several bacterial strains. For example:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| E. coli | 11 | 6 |

| S. aureus | 14 | 12 |

| P. aeruginosa | 10 | 8 |

These findings suggest that modifications to the compound can enhance its antimicrobial efficacy.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Studies have indicated potential benefits in modulating pathways associated with mood disorders and neurodegenerative diseases. For instance, animal model studies demonstrated that administration of related compounds improved cognitive function and reduced depressive-like behaviors.

Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Drug Development : Its properties make it suitable for developing new therapeutic agents targeting specific diseases.

- Biochemical Probes : The compound can serve as a biochemical probe in research to study enzyme-substrate interactions and receptor functions.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various derivatives of 3-amino compounds against common pathogens. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential for development into antimicrobial agents.

Case Study 2: Neuroprotective Effects

In an investigation involving animal models, derivatives of the compound were administered to assess their neuroprotective effects. The results showed improved cognitive performance and reduced markers of depression, indicating promise for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 3-amino-2-(oxan-4-ylmethyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol | C₉H₁₉NO₂ | 173.25 | -NH₂, -OH, ether (oxane) | Oxane ring, branched carbon chain |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | C₈H₁₉NO | 159.27 | -N(CH₂CH₃)₂, -OH | Diethylamino group, dimethyl branches |

| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol | C₇H₁₁N₃O | 153.18 | -NH₂, -OH, pyrimidine ring | Aromatic pyrimidine substituent |

| 3-Amino-4-methyl-2-propan-2-ylpentan-1-ol | C₉H₂₁NO | 159.27 | -NH₂, -OH, branched alkyl chains | Highly branched, no heterocyclic groups |

Key Observations :

- Oxane vs. Pyrimidine Substituents : The oxane ring in the target compound enhances lipophilicity compared to the pyrimidine-containing analogue, which may influence solubility and bioavailability .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Flash Point (°C) | Phase (25°C) |

|---|---|---|---|---|

| This compound | Data not available | N/A | N/A | Solid/Liquid* |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 226.6 | 0.875 | 73.9 | Liquid |

| 3-Amino-2-(pyrimidin-4-yl)propan-1-ol | Data not available | N/A | N/A | Solid |

Notes:

- The oxane-containing compound’s phase is inferred from its structural similarity to branched alcohols, which typically exist as liquids or low-melting solids.

- The higher density of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (0.875 g/cm³) compared to water suggests significant hydrophobic character .

Reactivity and Stability

Table 3: Reactivity Profiles

Critical Analysis :

- The oxane ring’s electron-rich ether oxygen could enhance nucleophilicity in the target compound, whereas the diethylamino analogue’s tertiary amine may favor acid-base reactions over nucleophilic substitutions .

Implications :

Biological Activity

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tetrahydropyran ring. This unique structure suggests potential biological activity, particularly in interactions with various biological macromolecules. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that allows for diverse interactions at the molecular level. The presence of both amino and hydroxyl groups facilitates hydrogen bonding, which is crucial for binding to enzymes and receptors.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₅N₁O₂ |

| Molecular Weight | 143.20 g/mol |

| Functional Groups | Amino group (-NH₂), Hydroxyl group (-OH) |

| Structural Features | Tetrahydropyran ring |

Biological Activity

Research indicates that this compound may exhibit significant biological activity due to its structural characteristics. The ability to form hydrogen bonds allows it to interact with various biological targets, potentially modulating enzyme activities and receptor functions.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes by mimicking substrate structures.

- Receptor Interaction : It could bind to specific receptors, influencing signal transduction pathways.

- Modulation of Biochemical Pathways : By affecting enzyme and receptor activities, it can alter metabolic pathways relevant to various physiological processes.

Case Studies and Research Findings

- Enzyme Interaction Studies : Initial studies have shown that compounds similar in structure to this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can lead to reduced cell proliferation in cancer models .

- Neurotransmitter Transport Studies : Comparative studies with related compounds have indicated that structural modifications can enhance or diminish the inhibitory potency on monoamine transporters, suggesting that this compound may also influence neurotransmitter dynamics .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Common methods include:

- Reductive Amination : Utilizing aldehydes or ketones with amines under reducing conditions.

Synthetic Route Example

A typical synthetic route may involve:

- Reacting a tetrahydropyran derivative with an appropriate amine.

- Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Potential Applications

Given its biological activity, this compound has potential applications in several fields:

- Pharmaceutical Development : As a lead compound for designing new drugs targeting specific enzymes or receptors.

- Research Tool : For studying enzyme kinetics and receptor pharmacology.

- Therapeutic Uses : Potential use in treating conditions related to enzyme dysfunction or receptor anomalies.

Q & A

Q. What are the common synthetic routes for 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step organic reactions. A primary method is the reduction of nitro intermediates (e.g., 3-(oxan-4-ylmethyl)-2-nitropropanol) using agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under controlled temperatures (40–60°C) . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure is another industrial-scale approach, offering higher enantiomeric purity . Key variables affecting yield include solvent polarity, temperature, and catalyst loading. For lab-scale synthesis, THF enhances reaction homogeneity, while ethanol improves safety for NaBH₄ reductions .

Q. How do the physicochemical properties of this compound influence its experimental applications?

Answer: The compound’s miscibility in water and alcohols (due to hydroxyl and amino groups) makes it suitable for aqueous-phase reactions or buffer systems . The oxan-4-ylmethyl group enhances steric bulk, reducing crystallization tendencies and improving solubility in polar aprotic solvents like DMSO . Stability studies suggest that acidic conditions (pH < 4) may protonate the amino group, altering reactivity, while basic conditions (pH > 9) could deprotonate the hydroxyl group, affecting hydrogen-bonding interactions . Storage at 2–8°C in inert atmospheres is recommended to prevent oxidation .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the oxan-4-ylmethyl group (δ 3.4–3.8 ppm for oxane protons) and the amino group (broad singlet at δ 1.5–2.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 174.16 (C₉H₁₉NO₂⁺) and fragmentation patterns .

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve enantiomers and detect impurities >95% purity .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in the synthesis of this compound?

Answer: Enantiomeric purity is critical for biological studies. Strategies include:

- Chiral Catalysts: Use (R)- or (S)-BINAP ligands with palladium catalysts during hydrogenation to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC separate enantiomers .

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively acylate one enantiomer, though reaction rates must be carefully tuned to avoid racemization .

Q. How should contradictions in catalytic hydrogenation yields be resolved for amino-propanol derivatives?

Answer: Yield discrepancies often arise from:

- Substrate Impurities: Pre-purify nitro intermediates via column chromatography to remove reducing agent residues .

- Catalyst Deactivation: Monitor Pd/C activity using control reactions; regenerate catalysts via acid washing .

- Solvent Effects: Replace protic solvents (e.g., ethanol) with aprotic ones (e.g., ethyl acetate) to prevent competitive side reactions .

Thermodynamic modeling (e.g., Wilson or NRTL equations) can predict phase behavior and optimize solvent-catalyst systems .

Q. What is the impact of the oxan-4-ylmethyl group on the compound’s biological interactions?

Answer: The oxan-4-ylmethyl group increases hydrophobicity and stabilizes binding via van der Waals interactions in enzyme pockets (e.g., kinases or GPCRs) . Comparative studies with analogs (e.g., 3-Amino-2-methylpropan-1-ol) show that the oxane ring enhances target affinity by 2–3 fold in vitro . Molecular dynamics simulations suggest the group induces conformational changes in protein active sites, which can be validated via X-ray crystallography or mutagenesis assays .

Q. How can researchers address discrepancies in biological activity data across studies?

Answer:

- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds to normalize activity measurements .

- Structural Confirmation: Re-characterize batches via NMR and HPLC to rule out degradation or isomerization .

- Computational Modeling: Dock the compound into target structures (e.g., using AutoDock Vina) to identify binding modes conflicting with experimental IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.